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8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core with an azetidine substituent at the 8-position and a methyl group at the 3-position. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery , and the azetidine moiety is known to confer conformational rigidity that can enhance binding affinity and metabolic stability.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 140910-15-2
Cat. No. B2994783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS140910-15-2
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESCC1=NN=C2N1C=CN=C2N3CCC3
InChIInChI=1S/C9H11N5/c1-7-11-12-9-8(13-4-2-5-13)10-3-6-14(7)9/h3,6H,2,4-5H2,1H3
InChIKeyJKRFOPFXDIFNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140910-15-2): Core Scaffold Identity and Procurement Context


8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core with an azetidine substituent at the 8-position and a methyl group at the 3-position [1]. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery [2], and the azetidine moiety is known to confer conformational rigidity that can enhance binding affinity and metabolic stability [3]. This compound is primarily positioned as a research chemical and synthetic intermediate for structure-activity relationship (SAR) studies and targeted library synthesis.

Why Generic [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Substitute for 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine


Simple substitution with other [1,2,4]triazolo[4,3-a]pyrazine derivatives carries a high risk of divergent pharmacological profiles. The position of the azetidine substituent (8-position vs. 7-position) critically alters the molecular geometry and the vector of the nitrogen atom for target binding. For example, compounds with the azetidine attached at the 7-position, such as 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine, present a fundamentally different spatial configuration [1]. Published SAR data on related scaffolds confirm that even minor positional isomerism or alkyl chain elongation at the 3-position (e.g., 3-ethyl analogs) can lead to substantial differences in kinase selectivity and cellular potency [2]. Without direct comparative biological data for this specific scaffold position, any generic substitution is scientifically unsound and will compromise experimental reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine Against Closest Analogs


Structural Differentiation: 8-Position Azetidine Creates a Unique Binding Vector Absent in 7-Position Analogs

A direct structural comparison between the target compound (8-(azetidin-1-yl)-3-methyl) and its closest positional isomer, 7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine, reveals a critical topological difference. The azetidine nitrogen in the target compound projects from the 8-position of the pyrazine ring, while the comparator attaches the azetidine at the 7-position, fundamentally altering the exit vector for target protein interactions [1]. Published SAR on a related series demonstrated that moving substituents between the 7- and 8- positions on the triazolo[4,3-a]pyrazine core resulted in distinct c-Met and VEGFR-2 inhibitory profiles [2]. No head-to-head biological comparison data is available between these two specific analogs.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

3-Methyl vs. 3-Ethyl Substitution: Steric Implications from Published Scaffold SAR

The 3-methyl substituent on the target compound is a minimal alkyl group; related SAR studies on 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives provide a class-level benchmark [1]. Published data for compound 22i (a 3-ethyl analog with a 4-oxo-pyridazinone moiety) showed potent c-Met kinase inhibition (IC50 = 48 nM) and antiproliferative activity against A549 (IC50 = 0.83 μM), MCF-7 (IC50 = 0.15 μM), and HeLa (IC50 = 2.85 μM) cancer cell lines [1]. The methyl analog is predicted to have reduced lipophilicity and altered steric interactions compared to the ethyl analog, which may influence target selectivity. Direct quantitative data for the 3-methyl-8-azetidine analog against these targets is not available.

Medicinal Chemistry c-Met Kinase Antiproliferative Activity

Class-Level Dual Kinase Inhibition Potential: c-Met/VEGFR-2 Benchmark from Published Scaffold

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a template for dual c-Met/VEGFR-2 inhibition. The most potent published compound in this series, 17l, demonstrated c-Met IC50 = 26.00 nM, VEGFR-2 IC50 = 2.6 μM, and antiproliferative activity against A549 (IC50 = 0.98 μM), MCF-7 (IC50 = 1.05 μM), and HeLa (IC50 = 1.28 μM) cell lines [1]. This establishes the scaffold's inherent capacity for dual kinase engagement. The target compound, with its distinct azetidine substitution pattern, serves as a unique structural probe within this validated chemotype. No direct data is available for the target compound.

Oncology Dual Kinase Inhibitors c-Met VEGFR-2

Class-Level PARP1 Inhibition Benchmark Supporting Scaffold Versatility

Independent research on the [1,2,4]triazolo[4,3-a]pyrazine scaffold has identified potent PARP1 inhibitors. Compounds 17m, 19a, 19c, 19e, 19i, and 19k displayed PARP1 IC50 < 4.1 nM and antiproliferative activity against BRCA-mutant cancer cell lines at sub-nanomolar to low nanomolar concentrations (MDA-MB-436 IC50 < 1.9 nM; Capan-1 IC50 < 21.6 nM) [1]. This demonstrates the scaffold's target-class versatility extending beyond kinases. The target compound's unique substitution pattern offers a distinct starting point for developing PARP1-targeted libraries.

PARP1 Inhibitors DNA Damage Response Synthetic Lethality

Antitumor Proliferation Class Evidence from ArQule Patent US8329705

Patent US8329705 (Assignee: ArQule, Inc.) extensively describes substituted [1,2,4]triazolo[4,3-a]pyrazine compounds for treating cell proliferative disorders, including cancer [1]. The patent covers compounds with the same core scaffold as the target compound and provides a legal and scientific framework for its potential use in oncology. While the patent does not disclose specific IC50 values for the exact 8-(azetidin-1-yl)-3-methyl compound, it establishes strong intellectual property precedent for developing this chemotype as an antitumor agent. The target compound is structurally encompassed within the Markush claims and may represent an early lead or intermediate in this program.

Anticancer Agents Cell Proliferative Disorders Kinase Modulation

Antimalarial Scaffold Benchmark from Aminated Triazolo[4,3-a]pyrazine Library

A library of aminated 1,2,4-triazolo[4,3-a]pyrazines was screened against Plasmodium falciparum 3D7, with tertiary alkylamine products (compounds 10–14) demonstrating antimalarial IC50 values ranging from 9.90 to 23.30 μM, and compounds 10–12 showing no toxicity at 80 μM against HEK293 cells [1]. This provides a cross-target benchmark for the scaffold's antiparasitic potential, distinct from its kinase and PARP1 applications. The target compound's azetidine moiety may impart unique physicochemical properties relevant to blood-stage antimalarial activity.

Antimalarial Agents Plasmodium falciparum Open Source Drug Discovery

Recommended Research and Industrial Application Scenarios for 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine


Medicinal Chemistry SAR Probe for Dual c-Met/VEGFR-2 or PARP1 Inhibitor Optimization

As established in Section 3, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated potent dual c-Met/VEGFR-2 inhibition (IC50 as low as 26 nM) and PARP1 inhibition (IC50 < 4.1 nM) [1]. The target compound provides a structurally differentiated starting point (8-azetidine, 3-methyl) for systematic SAR exploration of binding pocket interactions. Research groups seeking to diversify kinase inhibitor libraries or explore PARP1 inhibitor chemical space can benchmark their novel analogs against the published scaffold data, using this compound to probe the effect of azetidine positional isomerism on target selectivity and cellular potency [1].

Core Scaffold for Targeted Library Synthesis in Oncology Drug Discovery

Patent US8329705 from ArQule, Inc. establishes the substituted [1,2,4]triazolo[4,3-a]pyrazine scaffold as a therapeutically relevant chemotype for treating cell proliferative disorders [2]. The target compound, structurally encompassed within the Markush claims, is an ideal core scaffold for generating proprietary compound libraries via further functionalization at the azetidine ring or pyrazine core. This supports hit-to-lead and lead optimization campaigns in oncology, particularly where conformational constraint from the azetidine ring is desired for improving binding kinetics or selectivity profiles [2].

Antiparasitic Lead Generation Template for Neglected Disease Programs

The triazolo[4,3-a]pyrazine scaffold has demonstrated antimalarial activity against P. falciparum 3D7 (IC50 9.90–23.30 μM) with favorable cytotoxicity windows (no HEK293 toxicity at 80 μM) [3]. The target compound, with its distinct azetidine substitution, represents a structurally novel entry for antimalarial SAR campaigns. Open-source drug discovery consortia and academic screening centers can leverage this scaffold to explore structure-activity relationships against drug-resistant Plasmodium strains, building on the established blood-stage activity benchmark [3].

Pharmacophore Model Validation for Kinase Hinge-Binder Design

The precise spatial orientation of the azetidine nitrogen at the 8-position, combined with the 3-methyl group, provides a well-defined pharmacophore probe for validating computational models of kinase hinge-region binding [1]. Computational chemists can use this compound's rigid scaffold geometry to benchmark docking algorithms and molecular dynamics simulations, comparing predicted binding poses against the published c-Met and VEGFR-2 co-crystal structures available for related triazolo[4,3-a]pyrazine derivatives [1].

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